Thiocyanatin C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiocyanatin C is a natural product found in Oceanapia with data available.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiocyanatin C has been studied for its antimicrobial properties. Research indicates that thiocyanates can exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. A study highlighted that certain allylic thiocyanates, including derivatives of this compound, demonstrated moderate to high antimicrobial activity against a spectrum of pathogens, including both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 32 µM |

| This compound | MSSA | 16 µM |

| This compound | Mycobacterium tuberculosis | >128 µM |

| Chloro-derivative 2m | MSSA | 8 µM |

| Chloro-derivative 2m | MRSA | 16 µM |

This table summarizes the antimicrobial activity observed in various studies, indicating the potential for this compound and its derivatives as therapeutic agents against resistant bacterial strains.

Anticancer Properties

This compound has shown promise in cancer research. Studies have indicated that compounds within the thiocyanate family can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of inflammatory pathways and the reduction of cytokines associated with tumor progression .

Case Study: Anticancer Effects on Prostate Cancer Cells

- Objective : To investigate the effects of this compound on prostate cancer cell lines.

- Method : In vitro assays were conducted to assess cell viability and apoptosis.

- Findings : Treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.

Agricultural Applications

This compound is also explored for its role as a nematicide in agriculture. Preliminary investigations suggest that it may effectively control nematode populations, which are detrimental to crop yields. The structure-activity relationship studies indicate that modifications to the thiocyanate group can enhance nematicidal activity .

Table 2: Nematicidal Activity of Thiocyanatin Compounds

| Compound | Nematode Species | Efficacy (%) |

|---|---|---|

| This compound | Meloidogyne incognita | 75% |

| Thiocyanatin D1 | Heterodera glycines | 85% |

| Thiocyanatin D2 | Pratylenchus brachyurus | 70% |

This table highlights the efficacy of various thiocyanate compounds against specific nematode species, demonstrating their potential use in sustainable agriculture.

Mechanistic Insights

The biological activities of this compound are attributed to its ability to interact with cellular pathways involved in inflammation and microbial resistance. Research has shown that these compounds can inhibit key enzymes associated with inflammatory responses, such as cyclooxygenase-2 and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) .

Análisis De Reacciones Químicas

Nucleophilic Reactions

-

As a Nucleophile: The thiocyanate ion (SCN-) is a potent nucleophile, reacting with various electrophiles to form thiocyanate derivatives .

-

For example, it reacts with alkyl halides to yield alkyl thiocyanates .

-

SCN- reacts with benzyl bromide to produce benzyl thiocyanate .

Note: Thiocyanate can react via the nitrogen or sulfur atom, acting as an ambidentate nucleophile . Harder electrophiles tend to react with the nitrogen end of SCN-, while softer electrophiles react with the sulfur end .

-

Reactions with Metals

-

Coordination Chemistry: Thiocyanate acts as a ligand and forms complexes with metal ions .

-

Iron(III) Detection: Thiocyanate is commonly used as a test for iron(III) ions (Fe3+). The reaction of SCN- with Fe3+ produces a blood-red solution due to the formation of complex ions such as Fe(NCS)(H2O)5]2+ .

-

Cobalt(II) Detection: Similarly, thiocyanate forms a blue complex with cobalt(II) ions (Co2+), which can be used for the detection of cobalt .

Hydrolysis and Decomposition

-

Hydrolysis: Thiocyanate can be hydrolyzed under specific conditions, such as in the presence of oxidized nitrogen in an anoxic environment .

-

Decomposition: Upon heating or contact with mineral acids, thiocyanates decompose to release toxic fumes, including nitriles and oxides of sulfur and nitrogen . At high temperatures, thiocyanate decomposes into ammonia, hydrogen sulfide, and carbon disulfide .

Reactions with Oxidizing Agents

-

Thiocyanates can undergo violent or explosive oxidation reactions when mixed with strong oxidizing agents like chlorates, nitrates, nitric acid, peroxides, and perchlorates .

Biological Reactions

-

Antimicrobial Action: In biological systems, thiocyanate is involved in host defense mechanisms. It is a substrate for peroxidases like lactoperoxidase (LPO), myeloperoxidase (MPO), and eosinophil peroxidase (EPO), which catalyze the reaction of thiocyanate with hydrogen peroxide (H2O2) to produce hypothiocyanous acid (HOSCN) . HOSCN is a microbicidal agent that kills pathogens .

SCN−+H2O2⟶LPOHOSCN+H2O

-

Goitrogenic Effects: Thiocyanate is known to be a goitrogenic compound, which can interfere with thyroid hormone synthesis by inhibiting iodide uptake .

Data Table: Reactions with Iron(III)

The reaction between iron(III) ions and thiocyanate ions is a classic example of a reversible reaction in equilibrium. The equilibrium can be shifted by changing the concentrations of the reactants or products, or by changing the temperature .

| Reagent Added | Observation | Shift in Equilibrium |

|---|---|---|

| Increase Fe3+ | Solution becomes more intensely red due to the formation of Fe(SCN)]2+ | Shifts to the right, favoring the formation of the product Fe(SCN)]2+ |

| Increase $$SCN^-] | Solution becomes more intensely red due to the formation of Fe(SCN)]2+ | Shifts to the right, favoring the formation of the product Fe(SCN)]2+ |

| Decrease Fe3+ | Solution becomes lighter in color as the concentration of Fe(SCN)]2+ decreases | Shifts to the left, favoring the formation of the reactants Fe3+ and $$SCN^-] |

| Decrease $$SCN^-] | Solution becomes lighter in color as the concentration of Fe(SCN)]2+ decreases | Shifts to the left, favoring the formation of the reactants Fe3+ and $$SCN^-] |

| Add $$Na_2HPO_4] | Solution becomes lighter as Fe3+ precipitates with $$PO_4^{3-}] | Shifts to the left, as the concentration of Fe3+ decreases |

Propiedades

Fórmula molecular |

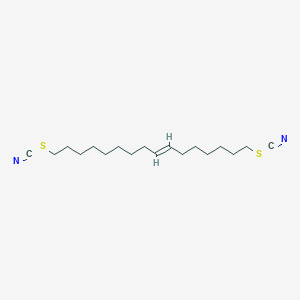

C18H30N2S2 |

|---|---|

Peso molecular |

338.6 g/mol |

Nombre IUPAC |

[(E)-16-thiocyanatohexadec-7-enyl] thiocyanate |

InChI |

InChI=1S/C18H30N2S2/c19-17-21-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-22-18-20/h1,3H,2,4-16H2/b3-1+ |

Clave InChI |

QQBSQXKCVYYGOY-HNQUOIGGSA-N |

SMILES isomérico |

C(CCCCSC#N)CCC/C=C/CCCCCCSC#N |

SMILES canónico |

C(CCCCSC#N)CCCC=CCCCCCCSC#N |

Sinónimos |

thiocyanatin B thiocyanatin C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.